molecular formula C22H24ClN3OS B2790363 2-Phenyl-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride CAS No. 1351587-55-7

2-Phenyl-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride

Cat. No.: B2790363
CAS No.: 1351587-55-7
M. Wt: 413.96
InChI Key: WVFOMTAPXVYCNZ-UHFFFAOYSA-N
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Description

2-Phenyl-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C22H24ClN3OS and its molecular weight is 413.96. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with similar structures have been found to targetPoly (ADP-Ribose) Polymerase in human breast cancer cells . This enzyme plays a crucial role in DNA repair and programmed cell death, making it a significant target in cancer treatment.

Mode of Action

Similar compounds have been observed to increase the phosphorylation ofH2AX in MCF-7 cells . Phosphorylation of H2AX is a crucial step in the DNA damage response pathway, indicating that the compound may exert its effects by inducing DNA damage.

Biochemical Pathways

The phosphorylation of H2AX, for instance, is a marker of DNA double-strand breaks and initiates the recruitment of DNA repair proteins .

Result of Action

Similar compounds have been observed to cause a loss of cell viability in mcf-10a cells . This suggests that the compound may have cytotoxic effects, potentially making it useful in cancer treatment.

Biological Activity

2-Phenyl-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a synthetic compound that incorporates a thiazole moiety, which has been linked to various biological activities. This article reviews the compound's biological activity, focusing on its potential therapeutic applications, including anticancer, antimicrobial, and neuropharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C21H22N4OSC_{21}H_{22}N_4OS, with a molecular weight of 378.5 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives. The presence of the thiazole ring in the compound enhances its ability to inhibit cancer cell proliferation.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : In vitro studies have demonstrated that compounds containing thiazole exhibit significant cytotoxic effects against various human cancer cell lines. For instance, certain thiazole derivatives have shown IC50 values comparable to standard anticancer drugs like doxorubicin .
  • Mechanism of Action : The anticancer efficacy is often attributed to the modulation of apoptotic pathways. Compounds similar to 2-Phenyl-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone have been shown to downregulate anti-apoptotic proteins such as Mcl-1, leading to increased apoptosis in cancer cells .

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties.

Research Findings

  • Broad-Spectrum Antimicrobial Effects : Studies indicate that compounds with thiazole structures demonstrate activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .
  • Mechanism of Action : The antimicrobial action is often linked to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymatic processes within microbial cells .

Neuropharmacological Effects

The compound's potential in neuropharmacology has been explored, particularly its anxiolytic effects.

Experimental Evidence

  • Anxiolytic-Like Activity : Similar compounds have shown promising results in reducing anxiety-like behaviors in animal models. These effects are mediated through interactions with benzodiazepine and nicotinic receptors, suggesting a multifaceted mechanism of action .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Structural FeatureImpact on Activity
Thiazole RingEssential for anticancer and antimicrobial activity
Piperazine LinkageEnhances solubility and bioavailability
Phenyl SubstituentsModulate interaction with biological targets

Properties

IUPAC Name

2-phenyl-1-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3OS.ClH/c26-21(15-18-7-3-1-4-8-18)25-13-11-24(12-14-25)16-20-17-27-22(23-20)19-9-5-2-6-10-19;/h1-10,17H,11-16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFOMTAPXVYCNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CSC(=N2)C3=CC=CC=C3)C(=O)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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